molecular formula C15H19N3O5 B2364355 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea CAS No. 894036-83-0

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea

Cat. No. B2364355
CAS RN: 894036-83-0
M. Wt: 321.333
InChI Key: KESCVXIGCPVZOA-UHFFFAOYSA-N
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Description

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C15H19N3O5 and its molecular weight is 321.333. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

The synthesis and characterization of compounds related to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea have shown promising antioxidant activities. For instance, a derivative synthesized in a dioxin-ethanol medium demonstrated high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, compared to vitamin C as a standard antioxidant achieving 92% DPPH radical scavenging activity at the same concentration (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Antimicrobial Activities

Research into similar structures has revealed their potential in antimicrobial applications. For example, the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones has shown that these compounds exhibited significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, pointing to the potential utility of similar structures in antimicrobial treatments (Sharma, Sharma, & Rane, 2004).

Hydroxyl Radical Generation

In the context of environmental remediation, studies on the electrogeneration of hydroxyl radicals on boron-doped diamond electrodes have indicated that similar compounds could play a role in the oxidative degradation of organic pollutants. This suggests potential environmental applications in water treatment and pollution control (Marselli, García-Gómez, Michaud, Rodrigo, & Comninellis, 2003).

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c19-4-3-16-15(21)17-10-7-14(20)18(9-10)11-1-2-12-13(8-11)23-6-5-22-12/h1-2,8,10,19H,3-7,9H2,(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESCVXIGCPVZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea

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